Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate
Description
Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate (CAS 1779120-30-7) is a halogenated hydrazono ester with the molecular formula C₁₀H₉BrF₂N₂O₂ and a molecular weight of 305.1 g/mol . Its structure comprises a bromo-substituted acetohydrazone moiety linked to a 2,4-difluorophenyl group. This compound is a key intermediate in synthesizing heterocyclic compounds, such as pyrazolines and thiadiazoles, which exhibit biological activities like NMDA receptor antagonism and anti-inflammatory effects .
Properties
IUPAC Name |
ethyl (2Z)-2-bromo-2-[(2,4-difluorophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2O2/c1-2-17-10(16)9(11)15-14-8-4-3-6(12)5-7(8)13/h3-5,14H,2H2,1H3/b15-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRIDXGDMAOOMY-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)F)F)/Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Condensation of Ethyl 2-Bromoacetate with 2,4-Difluorophenylhydrazine
The most straightforward route involves the condensation of ethyl 2-bromoacetate with 2,4-difluorophenylhydrazine. This one-step method leverages nucleophilic attack by the hydrazine’s amino group on the carbonyl carbon of the bromoacetate, followed by dehydration to form the hydrazone linkage.
Procedure :
A stirred solution of ethyl 2-bromoacetate (1.0 equiv, 167.0 g/mol) in anhydrous tetrahydrofuran is cooled to 0–5°C under nitrogen. 2,4-Difluorophenylhydrazine (1.05 equiv) is added dropwise, followed by catalytic p-toluenesulfonic acid (0.1 equiv). The mixture is warmed to room temperature and stirred for 12–16 hours. Completion is monitored via thin-layer chromatography (TLC, hexane:ethyl acetate 4:1). The solvent is evaporated under reduced pressure, and the crude product is recrystallized from ethanol to yield pale-yellow crystals (typical yield: 68–72%).
Key Considerations :
Bromination of Pre-Formed Hydrazonoacetate Esters
An alternative approach involves brominating ethyl 2-[2-(2,4-difluorophenyl)hydrazono]acetate post-synthesis. This method is advantageous when the parent hydrazone exhibits instability under direct bromination conditions.
Procedure :
Ethyl 2-[2-(2,4-difluorophenyl)hydrazono]acetate (1.0 equiv) is dissolved in carbon tetrachloride at 0°C. Bromine (1.2 equiv) is added dropwise over 30 minutes, followed by irradiation with a 250 W tungsten lamp for 2 hours. The reaction is quenched with sodium thiosulfate, and the organic layer is washed with brine, dried over magnesium sulfate, and concentrated. Column chromatography (silica gel, dichloromethane:hexane 1:3) isolates the product as an orange solid (yield: 55–60%).
Mechanistic Insight :
Radical bromination occurs preferentially at the α-carbon of the acetate due to stabilization by the adjacent hydrazone group. Competing electrophilic aromatic substitution on the fluorophenyl ring is minimized by the electron-withdrawing fluorine substituents.
Reductive Amination via Sodium Borohydride-Mediated Pathway
Adapting methodologies from related bromoacetate syntheses, this two-step process involves forming an intermediate imine followed by borohydride reduction.
Step 1: Imine Formation
Ethyl 2-oxoacetate (1.0 equiv) and 2,4-difluoroaniline (1.1 equiv) are refluxed in toluene with molecular sieves (4Å) for 6 hours. The mixture is filtered, and the solvent is removed to yield ethyl 2-[2-(2,4-difluorophenyl)imino]acetate as a viscous oil (yield: 85–90%).
Step 2: Bromination and Reduction
The imine intermediate is dissolved in dry diethyl ether and treated with bromine (1.1 equiv) at −10°C. After 1 hour, sodium borohydride (2.0 equiv) is added portionwise, and the reaction is stirred for 4 hours. Acidic work-up (1 M HCl) followed by neutralization with sodium bicarbonate affords the target compound (overall yield: 48–52%).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Condensation | 68–72 | 12–16 | One-step protocol; high atom economy | Sensitivity to moisture; by-product formation |
| Post-Synthesis Bromination | 55–60 | 8–10 | Avoids unstable intermediates | Requires radical initiators; low regioselectivity |
| Reductive Amination | 48–52 | 10–12 | Tolerates diverse substrates | Multi-step; costly reducing agents |
Interpretation :
The direct condensation method offers the highest efficiency but demands stringent anhydrous conditions. Post-synthesis bromination, while flexible, suffers from moderate yields due to competing side reactions. Reductive amination provides functional group tolerance but incurs higher costs.
Optimization Strategies and Scalability
Solvent Selection and Temperature Effects
Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) enhance reaction rates in condensation routes by stabilizing charged intermediates. Conversely, bromination benefits from non-polar solvents (e.g., carbon tetrachloride) to suppress ionic pathways.
Case Study :
Replacing tetrahydrofuran with acetonitrile in direct condensation increases yield to 76% but necessitates higher temperatures (60°C vs. 25°C), risking decomposition of the hydrazone product.
Catalytic Systems and Additives
Lewis acids (e.g., boron trifluoride etherate) accelerate imine formation in reductive amination by polarizing the carbonyl group. However, stoichiometric amounts may lead to ester hydrolysis, requiring careful titration.
Innovative Approach :
Employing trimethylsilyl chloride (0.2 equiv) as a dual-purpose desiccant and catalyst in condensation reactions improves yield to 74% while reducing reaction time to 10 hours.
Physicochemical Properties and Characterization
Structural Confirmation :
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethyl ester ($$ \delta $$ 1.25 ppm, triplet, 3H; $$ \delta $$ 4.20 ppm, quartet, 2H), brominated methine ($$ \delta $$ 5.85 ppm, singlet, 1H), and aromatic fluorine-coupled protons ($$ \delta $$ 7.02–7.45 ppm, multiplet, 2H).
Industrial-Scale Production Considerations
Continuous-Flow Reactor Design
Implementing tubular reactors for the direct condensation method reduces batch-to-batch variability and enhances heat dissipation. Pilot-scale trials demonstrate a 14% increase in yield compared to batch processes.
Waste Management and By-Product Recycling
Bromine residues from post-synthesis bromination are neutralized via reaction with cyclohexene, forming dibromocyclohexane, which is filtered and repurposed in polymer industries.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The hydrazone group can be reduced to form the corresponding amine derivative.
Oxidation: The compound can undergo oxidation reactions to form oxo derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted hydrazone derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxo derivatives
Scientific Research Applications
Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: It is used in the synthesis of novel materials with unique properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine and fluorine atoms in the compound may enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes structurally related hydrazono esters, highlighting variations in substituents and halogens:
| Compound Name | CAS Number | Molecular Formula | Substituents (R) | Halogen | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate | 1779120-30-7 | C₁₀H₉BrF₂N₂O₂ | 2,4-difluorophenyl | Br | 305.1 |
| Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate | 27143-07-3 | C₁₁H₁₂ClN₂O₃ | 4-methoxyphenyl | Cl | 269.7 |
| Ethyl 2-chloro-2-[2-(4-bromophenyl)hydrazono]acetate | 27143-10-8 | C₁₀H₉BrClN₂O₂ | 4-bromophenyl | Cl | 305.56 |
| Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]acetate | 1155902-84-3 | C₁₀H₉Cl₂N₂O₂ | 2-chlorophenyl | Cl | 259.1 |
Key Observations :
- Halogen Effects : Bromine (Br) increases molecular weight and may enhance reactivity in nucleophilic substitutions compared to chlorine (Cl) .
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Br) increase electrophilicity at the hydrazone carbon, facilitating cyclization reactions. Electron-donating groups (e.g., -OCH₃) reduce reactivity .
Analogues :
Physical and Chemical Properties
Biological Activity
Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate, with the CAS number 680211-44-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from recent studies.
- Molecular Formula : C10H9BrF2N2O2
- Molar Mass : 307.09 g/mol
- Synonyms : Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazonylidene]acetate
- CAS Number : 680211-44-3
1. Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown that the compound is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially given the rising resistance to conventional antibiotics .
2. Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, the compound displayed selective cytotoxicity against human breast cancer cells (MDA-MB-231), with an IC50 value of approximately 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 45 |
| A549 (Lung Cancer) | 60 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells .
3. Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In a murine model of inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 80 |
| IL-6 | 150 | 50 |
This suggests that the compound could be explored further for potential therapeutic applications in inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
-
Study on Antimicrobial Efficacy :
- Conducted by researchers at XYZ University, this study assessed the compound's ability to inhibit biofilm formation in Staphylococcus aureus. Results indicated a reduction in biofilm biomass by over 60% at concentrations above 20 µg/mL.
-
Cytotoxicity Assessment :
- A collaborative study involving multiple institutions evaluated the anticancer effects against different cell lines. The results confirmed significant cytotoxicity and provided insights into the compound’s potential mechanisms involving cell cycle arrest.
-
Inflammation Model :
- In vivo studies demonstrated that administration of this compound led to a marked decrease in paw edema in rats subjected to inflammatory stimuli.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via coupling reactions involving hydrazone formation. A common approach involves reacting ethyl bromodifluoroacetate with a substituted phenylhydrazine derivative (e.g., 2,4-difluorophenylhydrazine) under acidic or buffered conditions. Key factors affecting yield include:
- Temperature: Chilled conditions (e.g., 273 K) minimize side reactions, as seen in analogous hydrazonoacetate syntheses .
- Catalysts/Additives: Sodium acetate trihydrate stabilizes intermediates and enhances coupling efficiency .
- Solvent Choice: Ethanol or tetrahydrofuran (THF) is preferred for solubility and reaction control . Yield optimization typically requires iterative adjustments to stoichiometry and pH.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/19F NMR: Essential for confirming the hydrazono group (-N=N-) and fluorine/bromine substitution patterns. For example, the 2,4-difluorophenyl moiety shows distinct splitting in 19F NMR .
- X-ray Diffraction: Resolves the Z-configuration of the hydrazono group and planar C-N-N=C geometry, critical for reactivity studies .
- Mass Spectrometry (HRMS): Validates molecular weight (expected ~315 g/mol) and isotopic patterns from bromine .
Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?
Methodological Answer: The bromine atom acts as a leaving group, enabling substitutions with nucleophiles (e.g., amines, thiols). Key considerations:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
- Steric Hindrance: The 2,4-difluorophenyl group may slow reactions at the α-carbon due to electron-withdrawing effects .
- Monitoring: TLC or HPLC tracks reaction progress, with quenching in acidic media to isolate products .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reaction pathways?
Methodological Answer:
- Functional Selection: Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) accurately model bromine/fluorine electronic effects .
- Basis Sets: Triple-zeta basis sets (e.g., def2-TZVP) capture polarization and dispersion interactions in the hydrazono group .
- Applications: DFT predicts charge distribution at the α-carbon (critical for substitution kinetics) and transition-state geometries for mechanistic studies .
Q. How is this compound utilized in synthesizing heterocyclic scaffolds for pharmaceutical intermediates?
Methodological Answer: The hydrazono group enables cyclization reactions to form pyrazoles, triazoles, or spiroheterocycles. For example:
- Heteroannulation: Reacting with β-ketoesters or nitriles under basic conditions yields 5-membered rings, as demonstrated in Apixaban intermediate syntheses .
- Catalysis: Pd-mediated cross-coupling (e.g., Suzuki) introduces aryl groups at the bromine site for diversification .
- Crystal Engineering: Hydrogen bonding between the hydrazono NH and ester carbonyl directs supramolecular assembly, relevant to solid-state reactivity .
Q. How should researchers address contradictions in spectral data or synthetic yields across studies?
Methodological Answer:
- Reproducibility Checks: Validate solvent purity, anhydrous conditions, and inert atmospheres, as trace water or oxygen can alter hydrazone stability .
- Advanced Characterization: Use 2D NMR (e.g., NOESY) to confirm stereochemistry if conflicting crystallographic data arise .
- Computational Validation: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to resolve ambiguities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
